molecular formula C14H14O3S B12945318 Thietan-3-ylmethyl 2H-chromene-3-carboxylate

Thietan-3-ylmethyl 2H-chromene-3-carboxylate

Cat. No.: B12945318
M. Wt: 262.33 g/mol
InChI Key: GCIFLHZOXBQRPK-UHFFFAOYSA-N
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Description

Thietan-3-ylmethyl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via nucleophilic substitution reactions using appropriate thietane precursors.

Industrial Production Methods

Industrial production of Thietan-3-ylmethyl 2H-chromene-3-carboxylate may involve optimizing reaction conditions to maximize yield and purity. This can include the use of green solvents and catalysts to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

Thietan-3-ylmethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the chromene ring or the thietane moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the chromene or thietane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thietan-3-ylmethyl 2H-chromene-3-carboxylate is unique due to the combination of the thietane and chromene rings, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

thietan-3-ylmethyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C14H14O3S/c15-14(17-6-10-8-18-9-10)12-5-11-3-1-2-4-13(11)16-7-12/h1-5,10H,6-9H2

InChI Key

GCIFLHZOXBQRPK-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)COC(=O)C2=CC3=CC=CC=C3OC2

Origin of Product

United States

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